4-Methoxyphenylacetone 4-Methoxyphenylacetone 1-(4-Methoxyphenyl)-2-propanone is an alkylbenzene.
4-Methoxyphenylacetone is a natural product found in Clausena anisata, Clausena heptaphylla, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 122-84-9
VCID: VC20793001
InChI: InChI=1S/C10H12O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3
SMILES: CC(=O)CC1=CC=C(C=C1)OC
Molecular Formula: C10H12O2
Molecular Weight: 164.20 g/mol

4-Methoxyphenylacetone

CAS No.: 122-84-9

Cat. No.: VC20793001

Molecular Formula: C10H12O2

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

4-Methoxyphenylacetone - 122-84-9

Specification

CAS No. 122-84-9
Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
IUPAC Name 1-(4-methoxyphenyl)propan-2-one
Standard InChI InChI=1S/C10H12O2/c1-8(11)7-9-3-5-10(12-2)6-4-9/h3-6H,7H2,1-2H3
Standard InChI Key WFWKNGZODAOLEO-UHFFFAOYSA-N
SMILES CC(=O)CC1=CC=C(C=C1)OC
Canonical SMILES CC(=O)CC1=CC=C(C=C1)OC
Boiling Point 145.00 °C. @ 25.00 mm Hg
Melting Point 46 °C

Introduction

Chemical Identity and Structure

4-Methoxyphenylacetone (CAS No. 122-84-9) is an aromatic ketone with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol . The compound consists of a benzene ring with a methoxy group in the para position and a propanone side chain. It is recognized by several synonyms including 1-(4-methoxyphenyl)-2-propanone, p-methoxybenzyl methyl ketone, and anisketone .

The systematic IUPAC name is 1-(4-methoxyphenyl)propan-2-one, and its structure can be represented by the SMILES notation: CC(=O)CC1=CC=C(C=C1)OC . The compound's chemical identity is further confirmed through its unique InChI Key: WFWKNGZODAOLEO-UHFFFAOYSA-N .

Physical and Chemical Properties

Physical State and Appearance

4-Methoxyphenylacetone typically appears as a clear light yellow to yellow-green liquid , though it can also exist as a white crystalline powder depending on its purity and preparation methods . The compound has a distinctive odor described as sweet fruity, creamy, spicy, green, anisic with balsamic, licorice, and fennel notes .

Key Physical Properties

The physical properties of 4-Methoxyphenylacetone are crucial for its identification, handling, and application in various processes. These properties are summarized in Table 1.

Table 1: Physical Properties of 4-Methoxyphenylacetone

PropertyValueReference
Melting point<-15 °C
Boiling point145 °C at 25 mmHg
Density1.067 g/mL at 25 °C
Refractive index1.525
Flash point101 °C (213 °F)
Vapor pressure1.37 Pa at 25 °C
LogP (octanol/water)1.55 at 25 °C
Water solubility3.084 g/L at 25 °C

Solubility Profile

4-Methoxyphenylacetone demonstrates differential solubility in various solvents, which is important for its purification and application in synthesis. The compound is insoluble in water but exhibits good solubility in organic solvents such as ethanol, ether, chloroform, and benzene . In methyl acetate, its solubility is reported as 50 mg/ml .

Chemical Reactivity

The presence of both aromatic and ketone functional groups provides 4-Methoxyphenylacetone with diverse reactivity patterns, making it a versatile compound in organic synthesis.

Reactive Methylene Group

4-Methoxyphenylacetone contains a reactive methylene group that undergoes reactions under acidic conditions. When treated with sulfuric acid and formic acid, it produces active methylene intermediates that can further react with aromatic amines to form N-aryl formamide analogs .

Esterification Reactions

The compound readily undergoes esterification with alcohols, particularly ethanol, under acid catalysis to yield 4-Methoxyphenylacetate . This reaction pathway is characteristic of ketones containing alpha-hydrogen atoms.

Reduction Reactions

Through catalytic hydrogenation processes, 4-Methoxyphenylacetone can be reduced to corresponding alcohol derivatives . The specific reaction conditions and catalysts determine the selectivity and yield of these transformations.

Electrophilic Addition Reactions

The reactivity of 4-Methoxyphenylacetone extends to electrophilic addition reactions with various reagents including halogenated hydrocarbons, acyl halides, and acid anhydrides . These reactions expand its utility in synthesizing functionalized derivatives.

Aromatic Exchange Reactions

4-Methoxyphenylacetone participates in ester exchange reactions with aromatic carboxylic acids to form new aromatic ketone analogs . This property enables the creation of structurally diverse compounds from a single starting material.

Synthesis Methods

Aldol Condensation Route

The most commonly documented synthesis route for 4-Methoxyphenylacetone involves an aldol condensation sequence starting from acetophenone. This multi-step process proceeds as follows:

  • Formation of 2,4-Dimethoxyacetophenone through the reaction of acetophenone with methanol under sulfuric acid catalysis .

  • Conversion to 2,4-Dimethoxyacetophenone hydroxyaldehyde by reacting the intermediate from step 1 with formaldehyde in the presence of sodium hydroxide .

  • Production of 4-Methoxyphenylacetone by heating the hydroxyaldehyde intermediate in the presence of hydrochloric acid .

This synthetic approach leverages fundamental organic chemistry principles to achieve the desired structural features of the target compound.

ClassificationDetailsReference
GHS SymbolGHS07
Signal wordWarning
Hazard statementsH412-H315
Precautionary statementsP273-P501-P264-P280-P302+P352-P321-P332+P313-P362
Hazard CodesXi (Irritant)
Risk Statements36/37/38
Safety Statements23-24/25
WGK Germany2

Toxicological Information

The available toxicological data for 4-Methoxyphenylacetone indicates moderate acute toxicity:

  • LD50 (oral, rat): 3330 mg/kg

  • Eye Irritation: Can cause serious eye irritation (Category 2A)

  • May cause drowsiness or dizziness (Specific Target Organ Toxicity - Single Exposure 3)

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